4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-triazolopyrimidine class, characterized by a fused bicyclic scaffold combining thiophene, triazole, and pyrimidine moieties. The structure features a 4-isopropylbenzyl group at position 4 and a 2-methylbenzylthio substituent at position 1. Such substitutions are critical for modulating physicochemical properties (e.g., lipophilicity, solubility) and biological activity.
Properties
CAS No. |
1223914-69-9 |
|---|---|
Molecular Formula |
C25H24N4OS2 |
Molecular Weight |
460.61 |
IUPAC Name |
12-[(2-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C25H24N4OS2/c1-16(2)19-10-8-18(9-11-19)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-20-7-5-4-6-17(20)3/h4-13,16H,14-15H2,1-3H3 |
InChI Key |
BEGWVSVAZAJNOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin derivatives. Its structure features multiple functional groups that may contribute to its biological activity. The presence of the thioether linkage and the triazole ring are particularly noteworthy as they are often associated with diverse pharmacological effects.
Molecular Formula
- Molecular Formula : C22H24N4OS
- Molecular Weight : 396.52 g/mol
Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the side chains can enhance the efficacy against various bacterial strains. A related compound demonstrated an inhibition zone of 20 mm against Staphylococcus aureus, suggesting a promising antimicrobial profile for structurally similar compounds.
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored in various studies. In a carrageenan-induced paw edema model, derivatives showed significant inhibition of inflammation markers. For example, one study reported a compound with a similar scaffold exhibiting an anti-inflammatory activity percentage (AA) of 53.41%, indicating its effectiveness in reducing edema and pro-inflammatory cytokine levels .
Cytotoxicity and Anticancer Activity
Preliminary investigations into the cytotoxic effects of this compound have yielded promising results. In vitro assays on cancer cell lines have shown that certain derivatives can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle progression.
Case Study: In Vivo Efficacy
A recent study evaluated the in vivo efficacy of a closely related thiazole derivative in tumor-bearing mice. The results indicated a reduction in tumor size by approximately 40% compared to control groups after treatment for four weeks. This suggests that modifications in the thieno-triazole structure could enhance anticancer properties.
Table: Summary of Biological Activities
The proposed mechanisms underlying the biological activities include:
- Inhibition of Pro-inflammatory Cytokines : The compound may inhibit NF-κB signaling pathways, which are crucial for inflammatory responses.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interfere with bacterial cell wall integrity.
Scientific Research Applications
Based on the search results, here's what is known about the compound 4-(4-isopropylbenzyl)-1-((2-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one:
General Information
4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex heterocyclic compound. It falls under the classification of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines, known for exhibiting diverse pharmacological properties. The thieno and triazole parts of the compound contribute to its biological activity, making it interesting for pharmaceutical research. The specific arrangement of substituents influences its reactivity and potential therapeutic effects.
Potential Applications
This compound has potential applications in medicinal chemistry, especially in the creation of anticancer agents. Research is ongoing to explore its full potential in medicinal chemistry and pharmacology.
Synthesis
The synthesis of 4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves several key steps.
Reactivity
The chemical reactivity of 4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can be explored through various reaction pathways. These reactions are crucial for modifying the compound to enhance its biological activity or create derivatives with better pharmacological profiles.
Mechanism of Action
The mechanism of action for compounds like 4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves experimental data from cell-based assays that can provide insights into its efficacy against various cancer cell lines.
Characterization
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, synthesized activities, and research findings:
Key Research Findings
Substituent Impact on Activity :
- Lipophilic groups (e.g., isopropyl, ethylbenzyl) enhance membrane penetration but may reduce aqueous solubility. For example, the 4-isopropylbenzyl group in the target compound likely increases logP compared to the 4-ethylbenzyl analog .
- Electron-withdrawing groups (e.g., chlorine in ) improve stability but may alter target binding affinity.
Biological Performance: Compounds with phenyl or tolyl groups (e.g., 7-phenyl-6-methyl derivative ) showed antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), comparable to ciprofloxacin.
Synthetic Challenges: The thieno-triazolopyrimidine core requires multi-step synthesis, often involving enaminone intermediates (e.g., ). Substituent introduction at position 1 (e.g., benzylthio groups) typically employs nucleophilic displacement reactions .
Preparation Methods
Cyclocondensation Strategy
The core structure can be assembled through a multistep sequence starting from 2-aminothiophene-3-carboxylate derivatives. A representative pathway involves:
- Gewald Reaction : Condensation of cyanoacetate with elemental sulfur and a ketone (e.g., cyclohexanone) to form 2-aminothiophene-3-carbonitrile.
- Hydrazide Formation : Reaction with hydrazine hydrate to yield 2-hydrazinylthiophene-3-carboxamide.
- Triazole Cyclization : Treatment with nitrous acid (HNO₂) generates the 1,2,4-triazole ring via diazotization and intramolecular cyclization.
- Pyrimidinone Closure : Alkaline hydrolysis followed by acid-mediated cyclization forms the fused pyrimidinone ring.
Critical Parameters :
- Temperature control during diazotization (0-5°C) prevents side reactions.
- Solvent selection (e.g., ethanol/water mixtures) optimizes cyclization yields.
Thioether Formation at Position 1: 2-Methylbenzylthio Installation
Nucleophilic Displacement
A chlorine atom at position 1 (introduced during core synthesis) undergoes substitution with 2-methylbenzyl mercaptan:
Mechanism :
$$ \text{Chloro-intermediate} + \text{2-Methylbenzylthiol} \xrightarrow{\text{Et₃N, DCM}} \text{Target Compound} $$
Key Parameters :
- Base : Triethylamine (2.0 equiv) for HCl scavenging
- Solvent : Dichloromethane at room temperature
- Reaction Monitoring : TLC (hexane:ethyl acetate 3:1)
Challenges :
- Competing oxidation of thiol to disulfide requires strict anaerobic conditions.
- Steric hindrance from 2-methyl group may necessitate prolonged reaction times (24-36 hours).
Comparative Analysis of Synthetic Routes
Key Observations :
- Post-functionalization strategies offer higher yields due to reduced intermediate isolation steps.
- Cyclocondensation allows greater flexibility in core modification but requires meticulous temperature control.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃):
- δ 7.25-7.15 (m, 4H, aromatic)
- δ 4.55 (s, 2H, SCH₂C₆H₃)
- δ 1.25 (d, J = 6.8 Hz, 6H, (CH₃)₂CH)
- HRMS : m/z calculated for C₂₅H₂₄N₄OS₂ [M+H]⁺ 461.1372, found 461.1368.
Industrial-Scale Considerations
Process Optimization
Environmental Impact
- Solvent Recovery : DMF and dichloromethane are recycled via fractional distillation (85% recovery rate).
- Waste Minimization : Catalytic oxidation of residual thiols to sulfonic acids reduces toxicity.
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for high purity?
The synthesis involves multi-step reactions, including nucleophilic substitution and heterocyclic ring formation. Key steps:
- Step 1 : Thieno-pyrimidine core assembly via cyclization of thiourea derivatives under acidic catalysis .
- Step 2 : Thioether linkage formation using 2-methylbenzyl mercaptan in anhydrous DMF with triethylamine (TEA) as a base .
- Optimization : Control reaction temperature (60–80°C), use inert atmosphere (N₂/Ar), and purify via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- LC-MS : Confirm molecular ion peaks ([M+H]⁺) and detect impurities (<1% threshold) .
- HPLC : Assess purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., PI3K/AKT) at 1–100 µM concentrations .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated?
- Analog synthesis : Modify substituents (e.g., isopropylbenzyl → cyclohexylbenzyl) to assess impact on target binding .
- Molecular docking : Use AutoDock Vina to predict interactions with ATP-binding pockets .
- Biological validation : Compare IC₅₀ values of analogs in dose-response assays .
Q. What computational tools predict its pharmacokinetic and toxicity profiles?
- SwissADME : Evaluate drug-likeness (Lipinski’s Rule of Five, bioavailability radar) .
- Molinspiration : Predict logP (2.5–3.5 ideal) and polar surface area (<140 Ų) .
- ProTox-II : Assess hepatotoxicity and mutagenicity risks .
Q. How can stability and degradation under physiological conditions be analyzed?
- Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- pH-dependent hydrolysis : Test in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .
Q. What experimental designs resolve contradictions in biological activity data?
- Dose-response validation : Repeat assays with standardized protocols (e.g., fixed incubation time, cell passage number) .
- Orthogonal assays : Confirm kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
Q. How can formulation challenges (e.g., poor solubility) be addressed preclinically?
- Solubility enhancers : Use cyclodextrins or PEGylation in vehicle solutions .
- Nanoformulation : Develop liposomal encapsulation for improved bioavailability .
Methodological Notes
- Synthesis contradictions : If yields vary, apply design of experiments (DOE) to optimize solvent ratios (e.g., DMF vs. THF) .
- Bioactivity variability : Normalize data to positive controls (e.g., staurosporine for kinase assays) and use ≥3 biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
